8-(2,5-diethoxybenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Description
8-(2,5-diethoxybenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C20H29N3O6S and its molecular weight is 439.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.17770683 g/mol and the complexity rating of the compound is 729. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, which is a type of programmed cell death involved in various pathophysiological disorders .
Mode of Action
The compound acts as an inhibitor of RIPK1 . Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 . This interaction inhibits the function of RIPK1, thereby disrupting the necroptosis signaling pathway .
Biochemical Pathways
The compound primarily affects the necroptosis signaling pathway . Necroptosis is a form of programmed cell death that is morphologically similar to necrosis . The activation of necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . By inhibiting RIPK1, the compound disrupts this pathway, potentially altering the course of diseases associated with necroptosis .
Result of Action
The inhibition of RIPK1 by the compound disrupts the necroptosis signaling pathway . This disruption can potentially alter the course of diseases associated with necroptosis, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Biochemical Analysis
Biochemical Properties
8-(2,5-diethoxybenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been identified as a novel chemotype of delta opioid receptor agonists . It binds to the orthosteric site of the delta opioid receptor, exhibiting selectivity over a panel of other G-protein-coupled receptors (GPCRs) . The interaction with the delta opioid receptor is crucial for its potential therapeutic applications in treating neurological and psychiatric disorders .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to have anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in mice . The compound’s interaction with the delta opioid receptor leads to changes in cell signaling pathways, which can result in altered gene expression and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the orthosteric site of the delta opioid receptor, which is a key target for its pharmacological effects . The binding interaction is supported by docking and molecular dynamic simulations . Additionally, the compound exhibits a slight bias towards G-protein signaling, which is essential for its therapeutic efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that certain delta opioid receptor agonists, including this compound, can induce seizures and exhibit tachyphylaxis . These adverse effects are more prevalent in delta agonists that share the SNC80/BW373U86 chemotype .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound has shown anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in mice . At higher doses, the compound can induce seizures and exhibit tachyphylaxis . These threshold effects highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolic flux and metabolite levels are influenced by its interaction with the delta opioid receptor
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its pharmacological effects. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . The distribution pattern of the compound is influenced by its chemical structure and functional groups.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its pharmacological effects . Targeting signals and post-translational modifications play a role in the subcellular localization of the compound.
Properties
IUPAC Name |
8-(2,5-diethoxyphenyl)sulfonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O6S/c1-4-11-23-18(24)20(21-19(23)25)9-12-22(13-10-20)30(26,27)17-14-15(28-5-2)7-8-16(17)29-6-3/h7-8,14H,4-6,9-13H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYWNYXRBVLGAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OCC)OCC)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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